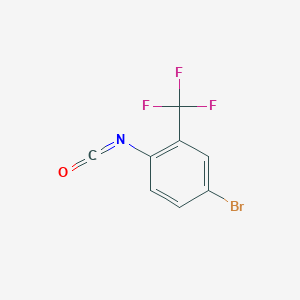

4-Bromo-2-(trifluoromethyl)phenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-isocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFHKVBCBXPKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392869 | |

| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41513-02-4, 186589-12-8 | |

| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)phenyl isocyanate

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, a key building block in modern medicinal chemistry and materials science. The document details its physicochemical properties, outlines a robust synthetic protocol, and explores its reactivity and applications, with a particular focus on its utility in the synthesis of complex molecules such as kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile reagent.

Introduction

This compound, identified by the CAS number 186589-12-8 , is a highly reactive aromatic isocyanate that has garnered significant interest in the field of organic synthesis.[1] Its structure, featuring a trifluoromethyl group and a bromine atom on the phenyl ring, imparts unique electronic and steric properties that are highly advantageous in the design of novel pharmaceuticals and functional materials. The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group, enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The bromine atom serves as a versatile synthetic handle for further functionalization, typically through cross-coupling reactions. The isocyanate moiety itself is a powerful electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively. These linkages are prevalent in a wide array of biologically active molecules, including a number of approved kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 186589-12-8 | [1] |

| Molecular Formula | C₈H₃BrF₃NO | [1] |

| Molecular Weight | 266.01 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 115 °C at 10 mmHg | [1] |

| Density | 1.699 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.524 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of aryl isocyanates is the reaction of the corresponding aniline with phosgene or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). This method is generally high-yielding and proceeds under relatively mild conditions. The synthesis of this compound can be achieved in two main stages: the synthesis of the precursor aniline followed by its conversion to the isocyanate.

Synthesis of the Precursor: 4-Bromo-2-(trifluoromethyl)aniline

The starting material for the synthesis of the target isocyanate is 4-Bromo-2-(trifluoromethyl)aniline. This can be prepared via the regioselective bromination of 2-(trifluoromethyl)aniline. The amino group is an ortho-, para-director, and while both positions are activated, the para-position is sterically less hindered, leading to the desired product as the major isomer.

Experimental Protocol: Synthesis of 4-Bromo-2-(trifluoromethyl)aniline

-

Materials: 2-(Trifluoromethyl)aniline, N-Bromosuccinimide (NBS), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)aniline (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-2-(trifluoromethyl)aniline.

-

Caption: Synthesis of 4-Bromo-2-(trifluoromethyl)aniline.

Synthesis of this compound from the Aniline Precursor

With the aniline in hand, the conversion to the isocyanate is achieved using triphosgene in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-Bromo-2-(trifluoromethyl)aniline, Triphosgene, Triethylamine, Anhydrous toluene.

-

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it involves toxic reagents and byproducts.

-

To a solution of 4-bromo-2-(trifluoromethyl)aniline (1.0 eq) in anhydrous toluene, add triphosgene (0.4 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the mixture to reflux (approximately 110 °C) and stir for 2-4 hours. The reaction mixture will become a clear solution.

-

Monitor the reaction by IR spectroscopy, observing the disappearance of the N-H stretches of the aniline and the appearance of the strong isocyanate stretch (~2270 cm⁻¹).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add triethylamine (1.1 eq) to neutralize any excess phosgene and HCl.

-

Filter the reaction mixture to remove any precipitated triethylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

-

Caption: Synthesis of the target isocyanate from its aniline precursor.

Reactivity and Applications in Synthesis

The isocyanate group of this compound is a powerful electrophile that readily reacts with a variety of nucleophiles. This reactivity is central to its utility in organic synthesis, particularly in the construction of urea and carbamate linkages.

Formation of Substituted Ureas

The reaction of this compound with primary or secondary amines is a highly efficient method for the synthesis of unsymmetrical ureas. This reaction is a cornerstone in the synthesis of many kinase inhibitors, where the urea moiety often plays a critical role in binding to the hinge region of the kinase domain.

General Reaction Scheme:

where Ar = 4-Bromo-2-(trifluoromethyl)phenyl

Experimental Protocol: Synthesis of a Representative N,N'-disubstituted Urea

-

Materials: this compound, A primary or secondary amine (e.g., 4-picolylamine), Anhydrous dichloromethane (DCM).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC. The product is typically less polar than the starting amine.

-

Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure substituted urea.

-

Caption: General workflow for the synthesis of substituted ureas.

Role in Kinase Inhibitor Synthesis

Many small molecule kinase inhibitors feature a bi-aryl urea scaffold. While a specific marketed drug using this compound is not readily found in the literature, its structural motifs are highly relevant. For instance, the kinase inhibitor Sorafenib contains a chloro- and trifluoromethyl-substituted phenyl urea moiety. The bromo-analogue would be a valuable tool for structure-activity relationship (SAR) studies, where the bromine could be used for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: Isocyanates are potent respiratory sensitizers and can cause severe irritation to the eyes, skin, and respiratory tract. The compound is also likely toxic if inhaled, ingested, or absorbed through the skin.[1]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. For operations with a higher risk of exposure, a respirator with an appropriate cartridge for organic vapors is recommended.

-

Handling: Avoid contact with moisture, as isocyanates react with water to release carbon dioxide, which can build up pressure in a closed container. They also react with alcohols and amines. Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted isocyanate can be quenched by slow addition to a solution of sodium carbonate or a suitable alcohol.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its unique combination of a reactive isocyanate group, a metabolically stabilizing trifluoromethyl group, and a synthetically versatile bromine atom makes it an attractive building block for the discovery and development of new pharmaceuticals and advanced materials. The synthetic protocols and reactivity profiles detailed in this guide provide a solid foundation for researchers to effectively and safely incorporate this powerful tool into their synthetic strategies.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). Journal of Pesticide Science, 42(3), 139–148. [Link]

-

Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). Retrieved from [Link]

-

Fluorinated phenyl-N'-pyrimidyl urea derivatives: Synthesis, biological evaluation and 3D-QSAR study. (2015). Chinese Chemical Letters, 26(1), 41-45. [Link]

Sources

4-Bromo-2-(trifluoromethyl)phenyl isocyanate chemical properties

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic compounds. [9][10]It is recommended to store under refrigeration (2-8°C) and under an inert gas like argon or nitrogen to preserve its reactivity and prevent degradation from moisture. [4][5][10]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its predictable and high-yield reactivity, coupled with the desirable properties imparted by its bromo and trifluoromethyl substituents, ensures its continued relevance in the rapid development of novel pharmaceuticals, advanced agrochemicals, and functional materials. A thorough understanding of its properties, reactivity, and handling requirements is paramount for leveraging its full synthetic potential safely and effectively.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H3BrF3NO). Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. Retrieved from [Link]

-

Supporting Information. (n.d.). Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates. Retrieved from [Link]

-

Iqbal, N., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

-

Ferreira, I., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Retrieved from [Link]

-

Iqbal, N., et al. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C8H3BrF3NO) [pubchemlite.lcsb.uni.lu]

- 7. 41513-02-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. jelsciences.com [jelsciences.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate

This guide provides a comprehensive analysis of the spectral data for 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (CAS 186589-12-8), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Molecular Structure and Key Spectroscopic Features

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and interpretable spectral fingerprint. The presence of a bromine atom, a trifluoromethyl group, and an isocyanate group dictates the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns observed in its various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information for unambiguous structure confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the three protons on the phenyl ring. The substitution pattern leads to a complex splitting pattern that can be resolved with high-field NMR instrumentation.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Typical solvent: CDCl₃. Instrument frequency: 400 or 500 MHz.

Interpretation and Causality:

The electron-withdrawing nature of the trifluoromethyl and isocyanate groups, along with the bromine atom, deshields the aromatic protons, causing their signals to appear downfield. The relative positions of the substituents determine the multiplicity and coupling constants of the signals, which arise from spin-spin coupling between adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C-NCO |

| Data not available in search results | C-Br |

| Data not available in search results | C-CF₃ |

| Data not available in search results | Aromatic CH |

| Data not available in search results | CF₃ |

Typical solvent: CDCl₃. Instrument frequency: 100 or 125 MHz.

Interpretation and Causality:

-

The carbon of the isocyanate group (-N=C=O) is highly deshielded and appears significantly downfield.

-

The carbon attached to the bromine atom (C-Br) will also be downfield, though typically less so than the isocyanate carbon.

-

The carbon bearing the trifluoromethyl group (C-CF₃) will show a characteristic quartet splitting due to coupling with the three fluorine atoms.

-

The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents.

-

The trifluoromethyl carbon (CF₃) will also exhibit a quartet in the ¹³C NMR spectrum and will be found at a characteristic upfield position for fluorinated carbons.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, it provides a simple yet informative spectrum.

Table 3: ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | -CF₃ |

Typical solvent: CDCl₃. Reference: CFCl₃ at 0.00 ppm.

Interpretation and Causality:

The trifluoromethyl group gives rise to a single, sharp peak in the ¹⁹F NMR spectrum.[4][5] The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.[6] The absence of coupling in the proton-decoupled ¹⁹F spectrum confirms the absence of other fluorine atoms or nearby protons that would cause splitting.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong, Sharp | Asymmetric stretch of the isocyanate (-N=C=O) group |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1320 | Strong | C-F stretching of the trifluoromethyl group |

| ~1140 | Strong | C-F stretching of the trifluoromethyl group |

| ~1050 | Medium | C-Br stretching |

Interpretation and Causality:

The most prominent and diagnostic peak in the IR spectrum of this compound is the strong, sharp absorption band around 2270 cm⁻¹.[7] This band is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group.[7] The presence of this intense band is a clear indicator of the isocyanate moiety. Other important absorptions include those for the aromatic ring C=C stretching, the strong C-F stretching vibrations of the trifluoromethyl group, and the C-Br stretch.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 265/267 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) |

| 237/239 | [M-CO]⁺ |

| 186/188 | [M-NCO]⁺ |

| 107 | [C₇H₄F]⁺ |

Ionization method: Electron Ionization (EI).

Interpretation and Causality:

The mass spectrum of this compound will exhibit a characteristic molecular ion peak cluster at m/z 265 and 267, with approximately equal intensities.[9] This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Common fragmentation pathways include the loss of a neutral carbon monoxide (CO) molecule to give a fragment at m/z 237/239, or the loss of the entire isocyanate group (-NCO) to yield a fragment at m/z 186/188.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Use proton decoupling to simplify the spectrum and enhance sensitivity. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Use a dedicated fluorine probe or tune the broadband probe to the fluorine frequency. Proton decoupling is typically employed.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal or salt plates. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-350) to detect the molecular ion and major fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Visualization of Key Structural and Spectroscopic Relationships

Molecular Structure

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation

Caption: Key fragmentation pathways in the EI-MS of the title compound.

Conclusion

The spectral data of this compound provides a clear and consistent picture of its molecular structure. The characteristic signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, the strong isocyanate stretch in the IR spectrum, and the distinctive isotopic pattern in the mass spectrum all serve as reliable identifiers for this compound. This technical guide provides the foundational knowledge for researchers to confidently utilize these analytical techniques in their work with this important chemical intermediate.

References

-

Georganics. This compound - High purity. [Link]

-

PubChem. This compound. [Link]

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

-

University of Colorado Boulder. ¹⁹F NMR Reference Standards. [Link]

-

Wiley Online Library. Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. [4-Bromo-2-(trifluoromethyl)phenyl]cyanamide [synhet.com]

- 4. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 5. learning.sepscience.com [learning.sepscience.com]

- 6. colorado.edu [colorado.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. PubChemLite - this compound (C8H3BrF3NO) [pubchemlite.lcsb.uni.lu]

4-Bromo-2-(trifluoromethyl)phenyl isocyanate physicochemical properties

An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)phenyl isocyanate: Properties, Applications, and Protocols

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its chemical architecture, featuring a reactive isocyanate group, an electron-withdrawing trifluoromethyl group, and a bromine atom, makes it a versatile and valuable building block in modern organic synthesis. The interplay of these functional groups imparts unique reactivity and allows for the incorporation of specific physicochemical properties into target molecules.

The isocyanate moiety (-N=C=O) serves as a potent electrophile, readily reacting with a wide range of nucleophiles to form stable linkages. This reactivity is central to its application in creating complex molecules. The trifluoromethyl (-CF₃) group is a key structural element in contemporary drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and modify the acidity of nearby functional groups, thereby improving a drug candidate's pharmacokinetic profile.[1] The bromine atom provides an additional synthetic handle for cross-coupling reactions and can also participate in halogen bonding, influencing molecular conformation and receptor binding affinity.[2] This guide provides a comprehensive overview of the core physicochemical properties, synthetic utility, safety protocols, and analytical methodologies for this important chemical intermediate.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for designing synthetic procedures, ensuring safe handling, and predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| CAS Number | 186589-12-8 | [][4] |

| Molecular Formula | C₈H₃BrF₃NO | [][4][5] |

| Molecular Weight | 266.01 g/mol | [2][][5] |

| Appearance | Yellow Liquid | [6] |

| Boiling Point | 115 °C at 10 mmHg; 235.6 °C at 760 mmHg | [] |

| Density | 1.699 g/mL at 25 °C | |

| Refractive Index | n20/D 1.524 | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Storage Temperature | 2-8°C, under inert gas, moisture sensitive | [][7] |

Reactivity and Synthetic Applications

The primary utility of this compound stems from the high electrophilicity of the isocyanate carbon atom. It readily undergoes addition reactions with nucleophiles such as amines, alcohols, and water to form substituted ureas, carbamates (urethanes), and, transiently, carbamic acids, respectively.

This reactivity makes it an invaluable reagent for synthesizing a diverse range of compounds. In medicinal chemistry, it is employed to prepare small molecule inhibitors and other bioactive molecules where the resulting urea or urethane linkage serves as a stable and often crucial part of the pharmacophore.[2] The presence of the trifluoromethyl and bromo substituents can enhance biological activity by improving metabolic stability and binding affinity.[2]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[6][8] It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation or damage.[6] It is also a respiratory sensitizer, meaning it may cause allergy or asthma-like symptoms upon inhalation.

GHS Hazard Information:

| Hazard Class | Code | Description |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Skin Sensitization | H317 | May cause an allergic skin reaction. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |

Personal Protective Equipment (PPE) and Storage:

-

Engineering Controls: Use only under a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.[8]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[6][8]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) if inhalation risk exists.[7]

-

Storage: The compound is moisture-sensitive. Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[]

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[6][8]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[6]

Experimental Protocols

The following protocols are representative of the common operations involving this reagent. They are designed as self-validating systems, incorporating steps for reaction monitoring and product verification.

Protocol 1: Synthesis of a Substituted Urea

This protocol details a general procedure for the reaction of this compound with a primary amine to form a diaryl urea, a common structural motif in kinase inhibitors.

Methodology:

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).

-

Reaction Setup: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add this compound (1.05 eq.) dropwise to the stirred amine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

-

Workup: Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration. If no solid forms, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Verification: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Quality Control and Purity Assessment Workflow

Ensuring the purity of the isocyanate is critical, as impurities (especially the corresponding amine from hydrolysis) can lead to unwanted side products.

Conclusion

This compound is a powerful and versatile chemical reagent. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for chemists, particularly those in drug discovery and development. The trifluoromethyl group offers metabolic stability, while the bromo-substituent provides a handle for further functionalization, and the isocyanate group ensures efficient linkage to a wide array of nucleophilic partners. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, enables researchers to effectively leverage this compound in the synthesis of novel and complex molecular architectures.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Georganics. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2019). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. This compound [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. 41513-02-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. labsolu.ca [labsolu.ca]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. It is intended for researchers, scientists, and professionals in drug development who work with this reactive chemical intermediate. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound, while valuable in synthetic chemistry, presents significant health hazards that necessitate rigorous safety measures.

Understanding the Hazard: Chemical and Physical Properties

This compound is a specialized reagent used in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the highly reactive isocyanate group, which readily forms urea and urethane derivatives upon reaction with amines and alcohols, respectively.[1] However, this reactivity is also the source of its hazardous nature. The trifluoromethyl and bromo substituents on the phenyl ring enhance the compound's stability and binding affinity in target molecules, making it a valuable building block in medicinal chemistry.[1]

A thorough understanding of its physical and chemical properties is the foundation of a robust safety plan.

| Property | Value | Source |

| CAS Number | 186589-12-8 | |

| Molecular Formula | C₈H₃BrF₃NO | [][3] |

| Molecular Weight | 266.01 g/mol | [][3] |

| Boiling Point | 115 °C at 10 mmHg | |

| Density | 1.699 g/mL at 25 °C | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Refractive Index | n20/D 1.524 | |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance with multiple routes of exposure and potential for severe health effects. The primary hazards are associated with its acute toxicity, corrosivity, and sensitizing properties.

GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2)

-

Respiratory Sensitization (Category 1)

-

Skin Sensitization (Category 1)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system

Signal Word: Danger

Hazard Statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.

The isocyanate group (-NCO) is a potent respiratory sensitizer. Initial exposure may not cause immediate effects, but subsequent exposures, even at very low concentrations, can trigger a severe, life-threatening asthmatic reaction.[4] Therefore, minimizing inhalation exposure is of paramount importance.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls: The First Line of Defense

-

Fume Hoods: All work with this compound must be conducted in a certified chemical fume hood to control airborne concentrations.[5]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[6] Enclosed work areas can contain high concentrations of isocyanates.[6]

-

Process Enclosures: For larger scale operations, the use of glove boxes or other process enclosures can provide an additional layer of containment.

Personal Protective Equipment (PPE): Essential for Direct Handling

PPE is the last line of defense and must be selected based on the specific hazards of isocyanates.[7]

-

Respiratory Protection: A full-face respirator with an organic vapor cartridge and a particulate pre-filter (A2P3 or similar rating) is recommended.[7] In situations with a potential for high exposure, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be used.[4]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] A full-face respirator provides both eye and respiratory protection.[4]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[7] Standard disposable latex gloves are not suitable.[4]

-

Protective Clothing: A disposable suit or coveralls should be worn to prevent skin contact.[7] For significant handling, garments made of microporous film are recommended.[6]

-

-

Footwear: Closed-toe shoes are mandatory in the laboratory.

The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

Caption: PPE Donning and Doffing Sequence.

Safe Handling and Storage Protocols

Strict adherence to established protocols is crucial to minimize the risk of exposure.

General Handling Procedures

-

Always work within a designated area, such as a chemical fume hood.

-

Avoid all personal contact, including inhalation.[5]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Wash hands thoroughly with soap and water after handling.[5][6]

-

Keep containers securely sealed when not in use.[5]

-

Use only non-sparking tools when handling the material.[9]

Storage Requirements

-

Store in a cool, dry, and well-ventilated area.[5]

-

The recommended storage temperature is between 2-8°C.[1]

-

Store away from incompatible materials such as water, acids, strong bases, and alcohols.[9] The compound is moisture-sensitive.[10]

-

Keep containers tightly closed to prevent moisture contamination and vapor release.[5]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical to mitigate harm.

First Aid Measures

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]

-

Skin Contact: Remove all contaminated clothing immediately.[11] Flush the affected skin with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention.

Spill Response

A tiered response is necessary depending on the scale of the spill.

-

Minor Spill:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit for isocyanates.[11][13] Do not use combustible materials like sawdust.[13]

-

Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[11] Do not seal the container tightly to allow for the escape of any pressure buildup.[13]

-

Decontaminate the spill area. A common decontamination solution consists of 5-10% sodium carbonate and a small amount of detergent in water.[13] Let the decontamination solution sit for at least 24 hours.[5]

-

Wash the spill area with soap and water.[11]

-

-

Major Spill:

-

Evacuate the entire laboratory immediately.

-

Activate the fire alarm and notify emergency services (e.g., call 911).[11]

-

Provide emergency responders with the Safety Data Sheet (SDS) and as much information as possible about the spill.[11]

-

Only trained emergency response personnel should handle a major spill.

-

The following workflow outlines the steps for a minor chemical spill.

Caption: Minor Spill Response Workflow.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[14]

-

Label waste containers clearly with "Hazardous Waste" and the chemical name.[11]

-

Keep waste containers closed except when adding waste.[11]

-

Dispose of waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[14]

Conclusion

This compound is a valuable reagent in modern chemical synthesis, but its handling demands the utmost respect and caution. A comprehensive safety program built on a foundation of thorough hazard understanding, robust engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols is non-negotiable. By internalizing and implementing the guidelines outlined in this document, researchers and scientists can work with this compound confidently and safely, advancing their scientific goals without compromising their well-being.

References

-

Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. [Link]

-

Sysco Environmental. What PPE is required when working with isocyanates? [Link]

-

Government of Canada. Isocyanates: Control measures guideline. [Link]

-

Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

-

Safe Work Australia. Guide to handling isocyanates. [Link]

-

Clemson University. Phenyl_Isocyanate_SOP.docx. [Link]

-

MySkinRecipes. This compound. [Link]

-

Georganics. 4-BROMO-2-FLUOROPHENYL ISOCYANATE Safety Data Sheet. [Link]

-

New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

-

Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]

-

American Chemistry Council. Emergency Response. [Link]

-

Georganics. This compound - High purity. [Link]

-

Abound. This compound. [Link]

-

PubChem. 4-(Trifluoromethyl)phenyl isocyanate. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. lakeland.com [lakeland.com]

- 7. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 8. compositesone.com [compositesone.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. media.clemson.edu [media.clemson.edu]

- 12. georganics.sk [georganics.sk]

- 13. actsafe.ca [actsafe.ca]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate

This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, a versatile reagent in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis who seek to leverage the unique reactivity of this compound in their work.

Introduction: A Versatile Building Block

This compound is an aromatic isocyanate that has garnered significant interest as a building block in the synthesis of a wide array of biologically active molecules.[1] Its utility stems from the highly reactive isocyanate functional group, which readily participates in addition reactions with a variety of nucleophiles. Furthermore, the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to the resulting derivatives, making it a valuable synthon in medicinal chemistry and agrochemical research.[1][2] The electron-withdrawing nature of these substituents enhances the electrophilicity of the isocyanate carbon, influencing its reactivity profile.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, along with the safety precautions, is paramount before handling this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 186589-12-8 | |

| Molecular Formula | C₈H₃BrF₃NO | |

| Molecular Weight | 266.01 g/mol | |

| Appearance | Yellow Liquid | [3] |

| Boiling Point | 115 °C at 10 mmHg | |

| Density | 1.699 g/mL at 25 °C | |

| Refractive Index | n20/D 1.524 | |

| Storage Temperature | 2-8°C |

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is classified as an acute toxicant (oral, dermal, and inhalation), a skin and eye irritant, and a respiratory sensitizer. Exposure can cause severe skin burns and eye damage.[3] Therefore, personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3] Isocyanates, in general, are incompatible with many classes of compounds, including amines, alcohols, and water, with which they can react exothermically.[4]

Core Reactivity: The Isocyanate Functional Group

The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom in the isocyanate group (-N=C=O). This carbon is highly susceptible to nucleophilic attack, leading to the formation of stable addition products. The presence of the electron-withdrawing trifluoromethyl and bromo substituents on the aromatic ring further enhances this electrophilicity, making the isocyanate particularly reactive towards nucleophiles.[1]

Reaction with Amines: Synthesis of Substituted Ureas

The reaction between an isocyanate and a primary or secondary amine is a robust and widely used method for the synthesis of substituted ureas.[5] This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate. This transformation is typically fast, high-yielding, and does not require a catalyst.

Mechanism:

The reaction is initiated by the nucleophilic attack of the amine on the isocyanate carbon, forming a zwitterionic intermediate. This intermediate rapidly undergoes a proton transfer to yield the stable urea derivative.

Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol describes a general procedure for the synthesis of a disubstituted urea by reacting this compound with a primary amine.

-

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

-

-

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.

-

To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the urea product may precipitate out of the solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

-

If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

-

Reaction with Alcohols: Synthesis of Carbamates

The reaction of isocyanates with alcohols yields carbamates (urethanes), another class of compounds with significant applications in pharmaceuticals and materials science.[6] This reaction is generally slower than the reaction with amines, and while it can proceed without a catalyst, it is often accelerated by the use of Lewis acids or bases.[7] Primary alcohols are typically more reactive than secondary alcohols.[8]

Mechanism:

Similar to the reaction with amines, the alcohol oxygen acts as a nucleophile, attacking the isocyanate carbon. A subsequent proton transfer results in the formation of the carbamate. The reaction can be catalyzed by bases, which deprotonate the alcohol to form a more nucleophilic alkoxide, or by Lewis acids, which coordinate to the isocyanate oxygen, further increasing the electrophilicity of the carbon.

Experimental Protocol: Synthesis of a Carbamate

This protocol provides a general method for the synthesis of a carbamate from this compound and a primary alcohol.

-

Materials:

-

This compound

-

Primary alcohol (e.g., ethanol)

-

Anhydrous solvent (e.g., THF, DCM)

-

Optional: Catalyst (e.g., dibutyltin dilaurate (DBTDL) or triethylamine)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in the anhydrous solvent.

-

If using a catalyst, add it to the alcohol solution at this stage (e.g., 1-5 mol% of DBTDL).

-

Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred alcohol solution.

-

The reaction mixture may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization.

-

Sources

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C8H3BrF3NO) [pubchemlite.lcsb.uni.lu]

- 3. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. wernerblank.com [wernerblank.com]

- 5. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]

4-Bromo-2-(trifluoromethyl)phenyl isocyanate stability and storage

An In-Depth Technical Guide to the Stability and Storage of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in the synthesis of novel pharmaceuticals and agrochemicals, prized for its unique electronic properties imparted by the bromo and trifluoromethyl substituents. However, the inherent reactivity of the isocyanate functional group presents significant challenges regarding its stability and long-term storage. This technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways and the factors that influence them. Best practices for storage and handling are presented, along with detailed protocols for purity assessment to ensure the integrity of this critical reagent in research and development settings.

Introduction: The Double-Edged Sword of Reactivity

The utility of this compound in modern chemical synthesis stems directly from the high electrophilicity of the isocyanate carbon atom. This reactivity allows for efficient formation of urea and urethane linkages, which are cornerstones in the assembly of a wide array of bioactive molecules.[1] The presence of two potent electron-withdrawing groups—the bromine atom and the trifluoromethyl group—on the aromatic ring further enhances this electrophilicity, making it a highly reactive and valuable synthetic intermediate.[2]

However, this heightened reactivity is also the compound's primary liability. The isocyanate group is susceptible to reaction with various nucleophiles, most notably water, which can lead to rapid degradation of the material if not stored and handled correctly. Understanding the mechanisms of this degradation is paramount for any researcher utilizing this compound to ensure experimental reproducibility and the synthesis of pure target molecules.

Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to its reactivity. The primary modes of degradation involve reactions with atmospheric moisture and self-condensation reactions like dimerization and trimerization.

Moisture Sensitivity: The Ubiquitous Threat

The most significant factor affecting the stability of this compound is its sensitivity to moisture.[3][4] The reaction with water proceeds through a multi-step pathway that ultimately leads to the formation of symmetric ureas and the depletion of the active isocyanate.

Mechanism of Hydrolysis and Urea Formation:

-

Reaction with Water: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid readily decarboxylates to yield the corresponding primary amine, 4-bromo-2-(trifluoromethyl)aniline, and carbon dioxide.

-

Urea Formation: The newly formed, highly nucleophilic amine rapidly reacts with another molecule of the parent isocyanate to form a stable, insoluble N,N'-bis(4-bromo-2-(trifluoromethyl)phenyl)urea.[5][6]

This process is autocatalytic in the sense that the amine generated from the initial hydrolysis is a potent nucleophile for further isocyanate consumption. The formation of insoluble urea precipitates is often the first visual indicator of product degradation.

Diagram: Hydrolysis and Subsequent Urea Formation

Caption: Figure 1. Primary degradation pathway in the presence of moisture.

Dimerization and Trimerization: Self-Condensation Pathways

In the absence of external nucleophiles, aromatic isocyanates can undergo self-condensation to form dimers (uretdiones) and trimers (isocyanurates).[7] This process is often catalyzed by bases and can be influenced by temperature.

-

Dimerization: Two molecules of the isocyanate can react to form a four-membered uretdione ring. This reaction is often reversible upon heating.[7][8] The rate of dimerization for some aromatic isocyanates, like 2,4-TDI, has been observed to be slow at moderate temperatures (e.g., 0.005% per day at 40°C).[7]

-

Trimerization: Three isocyanate molecules can cyclize to form a highly stable six-membered isocyanurate ring. This reaction is generally exothermic.[9]

While these reactions are typically slower than hydrolysis, they can become significant during long-term storage, especially if the compound is exposed to catalytic impurities or inappropriate temperatures.

Recommended Storage and Handling Protocols

To mitigate the degradation of this compound, stringent storage and handling procedures are essential. The primary goals are to minimize exposure to moisture and to store the compound at a temperature that slows the rates of degradation reactions.

Optimal Storage Conditions

Based on supplier safety data sheets and general best practices for aromatic isocyanates, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[10] | Refrigeration slows the rates of both hydrolysis and self-condensation reactions. Avoid freezing, which can cause crystallization and may not be necessary. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces moisture-laden air, preventing hydrolysis. |

| Container | Tightly Sealed, Amber Glass Bottle | Prevents ingress of moisture and light. Amber glass protects against potential light-induced degradation. |

| Location | Dry, Well-Ventilated Area | Ensures a low-humidity environment and proper ventilation in case of accidental release. |

Handling Procedures

Proper handling is critical to maintain the purity of the reagent once the container is opened.

Protocol for Handling this compound:

-

Acclimatization: Before opening, allow the refrigerated container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold surfaces of the container and the compound.

-

Inert Atmosphere Operations: Whenever possible, handle the compound under a positive pressure of an inert gas (e.g., in a glovebox or using a Schlenk line).

-

Dispensing: Use dry syringes or cannulas to transfer the liquid. If weighing is necessary, do so quickly in a fume hood with low humidity.

-

Resealing: After dispensing, flush the headspace of the container with a dry inert gas before tightly resealing the cap. Parafilm® or a similar sealant can provide an extra barrier against moisture ingress.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or butyl rubber), and a lab coat. Work in a well-ventilated fume hood.

Diagram: Decision Flowchart for Storage and Handling

Caption: Figure 2. Recommended workflow for storage and handling.

Purity Assessment and Stability Monitoring

Regularly assessing the purity of this compound, especially for older stock or frequently opened containers, is crucial for reliable experimental outcomes.

Analytical Techniques

Several analytical methods can be employed to determine the purity of isocyanates. Due to their high reactivity, derivatization is often required for chromatographic analysis.[3]

| Method | Principle | Derivatizing Agent (Example) | Information Obtained |

| HPLC-UV/MS | Chromatographic separation of the derivatized isocyanate from its degradation products. | Dibutylamine (DBA) or 1-(2-pyridyl)piperazine (1,2-PP) | Quantitative purity assessment, identification of urea and other byproducts.[3][11][12][13] |

| GC-MS | Separation of volatile compounds. Derivatization may be necessary. | Not always required if analyzing the isocyanate directly. | Purity assessment and identification of volatile impurities. |

| ¹H and ¹⁹F NMR Spectroscopy | Provides structural information and can be used for quantitative analysis. | None required. | Can detect the formation of urea byproducts and monitor the disappearance of the isocyanate signal. |

| FT-IR Spectroscopy | Monitors the characteristic isocyanate (-N=C=O) stretching vibration. | None required. | A quick qualitative check for the presence of the isocyanate group (around 2250-2275 cm⁻¹). Disappearance of this peak indicates degradation. |

Experimental Protocol: Purity Assessment by HPLC after Derivatization

The following is a general protocol for the purity assessment of this compound using HPLC with dibutylamine (DBA) derivatization. This method should be validated in the user's laboratory.

Objective: To quantify the percentage of active isocyanate in a sample by converting it to a stable urea derivative and analyzing it by reverse-phase HPLC.

Materials:

-

This compound sample

-

Dibutylamine (DBA)

-

Dichloromethane (DCM), HPLC grade, anhydrous

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Volumetric flasks, syringes, and vials

Procedure:

-

Standard Preparation: a. Accurately weigh a known amount of high-purity this compound into a volumetric flask. b. Dissolve in a known volume of anhydrous DCM. c. In a separate vial, add a molar excess of DBA to an aliquot of the standard solution. Allow to react for at least 30 minutes to ensure complete derivatization. d. Dilute the derivatized standard to a known concentration with ACN to create a stock solution for the calibration curve.

-

Sample Preparation: a. In a similar manner to the standard, accurately weigh the test sample of this compound and dissolve it in anhydrous DCM. b. Derivatize an aliquot with a molar excess of DBA for at least 30 minutes. c. Dilute the derivatized sample to a known concentration with ACN.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A suitable gradient from, for example, 50% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Quantification: a. Generate a calibration curve using a series of dilutions of the derivatized standard. b. Analyze the derivatized sample. c. Calculate the concentration of the derivatized isocyanate in the sample using the calibration curve. d. Back-calculate to determine the purity of the original this compound sample.

Conclusion

This compound is a powerful reagent whose synthetic utility is directly proportional to its reactivity. This reactivity, however, necessitates a thorough understanding of its stability and degradation pathways. By implementing rigorous storage and handling protocols to exclude moisture and by storing the compound under refrigerated, inert conditions, researchers can significantly extend its shelf life and ensure its integrity. Regular purity assessment using techniques such as HPLC provides a crucial quality control measure, safeguarding the reliability and reproducibility of synthetic endeavors that rely on this valuable chemical building block.

References

-

A. F. Hegarty, C. N. Hegarty, and F. L. Scott, "The reactivity of phenyl isocyanate in aqueous solution," Journal of the Chemical Society, Perkin Transactions 2, pp. 1166-1171, 1975. Available: [Link]

-

MySkinRecipes, "this compound," MySkinRecipes. Available: [Link]

-

K. Saito et al., "Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry," Journal of Chromatography B, vol. 905, pp. 68-74, 2012. Available: [Link]

-

E. Querat et al., "Blocked isocyanate. Reaction and thermal behaviour of the toluene 2,4-diisocyanate dimer," Angewandte Makromolekulare Chemie, vol. 221, no. 1, pp. 107-118, 1994. Available: [Link]

-

S. Boros et al., "An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI)," Molecules, vol. 27, no. 19, p. 6606, 2022. Available: [Link]

-

Organic Chemistry Portal, "Urea derivative synthesis by amination, rearrangement or substitution," Organic Chemistry Portal. Available: [Link]

-

R. E. Buckles and L. A. McGrew, "A Kinetic Study of the Dimerization of Phenyl Isocyanate," Journal of the American Chemical Society, vol. 88, no. 15, pp. 3582-3585, 1966. Available: [Link]

-

A. P. Laws and J. A. Taylor, "The kinetics of hydrolysis of methyl and phenyl lsocyanates," Journal of the Chemical Society, Perkin Transactions 2, pp. 1691-1695, 1987. Available: [Link]

-

D. Bello et al., "A laboratory comparison of analytical methods used for isocyanates," Journal of Environmental Monitoring, vol. 9, no. 12, pp. 1347-1356, 2007. Available: [Link]

-

U.S. Environmental Protection Agency, "Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD," EPA. Available: [Link]

-

Organic-Reaction.com, "Urea Formation - Common Conditions," Organic-Reaction.com. Available: [Link]

-

Wikipedia, "Ureas," Wikipedia, The Free Encyclopedia. Available: [Link]

-

Y. Cheng et al., "Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics," Angewandte Chemie International Edition, vol. 57, no. 4, pp. 989-993, 2018. Available: [Link]

-

M. S. Kim et al., "Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas," Journal of Fluorine Chemistry, vol. 180, pp. 118-126, 2015. Available: [Link]

-

H. Lee et al., "Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt," Molecules, vol. 27, no. 23, p. 8231, 2022. Available: [Link]

-

L. A. Al-Azzawi and M. J. G. Williams, "Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate," Journal of Applied Polymer Science, vol. 30, no. 11, pp. 4277-4287, 1985. Available: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Ureas - Wikipedia [en.wikipedia.org]

- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)phenyl isocyanate: Synthesis, Reactivity, and Applications in Drug Discovery and Beyond

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a highly functionalized aromatic isocyanate that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its unique substitution pattern, featuring a reactive isocyanate group, a bromine atom, and a trifluoromethyl group, offers a trifecta of chemical handles that can be strategically employed to construct complex molecules with diverse biological activities. The electron-withdrawing nature of the trifluoromethyl and bromo substituents significantly influences the reactivity of the isocyanate moiety and imparts unique properties to the resulting derivatives, such as enhanced metabolic stability and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents and other advanced materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in the laboratory. The table below summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 186589-12-8 | [2] |

| Molecular Formula | C₈H₃BrF₃NO | [2] |

| Molecular Weight | 266.01 g/mol | [2] |

| Appearance | Colorless to white crystals or powder | [3] |

| Boiling Point | 115 °C at 10 mmHg | |

| Density | 1.699 g/mL at 25 °C | |

| Refractive Index | n20/D 1.524 | |

| Storage | 2-8°C, moisture sensitive |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available 2-(trifluoromethyl)aniline. The key steps involve the regioselective bromination of the aniline precursor, followed by the conversion of the resulting amino group to an isocyanate.

Part 1: Synthesis of the Precursor: 4-Bromo-2-(trifluoromethyl)aniline

The synthesis of 4-bromo-2-(trifluoromethyl)aniline is a critical first step. A common and efficient method involves the electrophilic bromination of 2-(trifluoromethyl)aniline.

Experimental Protocol: Bromination of 2-(Trifluoromethyl)aniline

Materials:

-

2-(Trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF.

-

In a separate flask, prepare a solution of N-Bromosuccinimide (1.0 eq) in anhydrous DMF.

-

Slowly add the NBS solution dropwise to the stirred solution of the aniline at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-bromo-2-(trifluoromethyl)aniline by recrystallization or column chromatography to yield the final product.

Part 2: Conversion to this compound

The conversion of the amino group of 4-bromo-2-(trifluoromethyl)aniline to an isocyanate is most commonly achieved through phosgenation, using either phosgene gas or a safer phosgene equivalent like triphosgene.

Experimental Protocol: Synthesis of this compound using Triphosgene

Materials:

-

4-Bromo-2-(trifluoromethyl)aniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous dichloromethane (DCM) or toluene

-

A suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood due to the in situ generation of phosgene.

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-2-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM.

-

In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

-

Slowly add the triphosgene solution to the stirred aniline solution at 0 °C.

-

After the addition is complete, slowly add the non-nucleophilic base (2.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic strong N=C=O stretch of the isocyanate around 2250-2275 cm⁻¹).

-

Upon completion, cool the reaction mixture and filter to remove any precipitated salts.

-

Carefully concentrate the filtrate under reduced pressure to remove the solvent and any excess phosgene (which can be quenched by adding a suitable amine scavenger).

-

The crude isocyanate can be purified by vacuum distillation to yield the final product.

Figure 1: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights